Ethyl 3-(2-chlorophenyl)prop-2-ynoate
Overview
Description
Ethyl 3-(2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H9ClO2 It is a derivative of propargyl esters and contains a chlorophenyl group attached to the propargyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C2H5O2C−C≡CH+ClC6H4CH2Cl→C2H5O2C−C≡C−C6H4Cl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or Lindlar’s catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 3-(2-aminophenyl)prop-2-ynoate.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl 3-(2-chlorophenyl)prop-2-ene or ethyl 3-(2-chlorophenyl)propanoate.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)prop-2-ynoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-chlorophenyl)prop-2-ynoate
- Ethyl 3-(4-chlorophenyl)prop-2-ynoate
- Ethyl 3-(2-bromophenyl)prop-2-ynoate
Uniqueness
Ethyl 3-(2-chlorophenyl)prop-2-ynoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)prop-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYUQMLODPIMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348883 | |
Record name | ethyl 3-(2-chlorophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24654-09-9 | |
Record name | ethyl 3-(2-chlorophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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